molecular formula C21H20O6 B2428028 Isopropyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 384361-17-5

Isopropyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2428028
CAS No.: 384361-17-5
M. Wt: 368.385
InChI Key: FDXDNZGQDORYTL-UHFFFAOYSA-N
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Description

Isopropyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core substituted with an isopropyl ester group, a methoxybenzoyl group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and methyl acetoacetate.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via esterification reactions using 2-methoxybenzoic acid and suitable coupling agents.

    Esterification with Isopropyl Alcohol: The final step involves the esterification of the carboxylate group with isopropyl alcohol under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Isopropyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Isopropyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 5-((2-hydroxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

    Ethyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate: Similar structure but with an ethyl ester group instead of an isopropyl ester group.

Uniqueness

Isopropyl 5-((2-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is unique due to the specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the methoxybenzoyl group enhances its stability and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

propan-2-yl 5-(2-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-12(2)25-21(23)19-13(3)26-18-10-9-14(11-16(18)19)27-20(22)15-7-5-6-8-17(15)24-4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXDNZGQDORYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3OC)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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